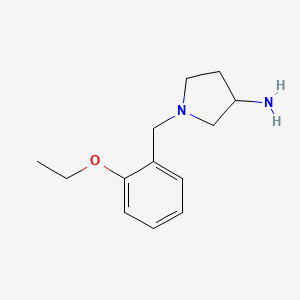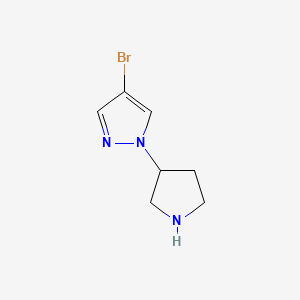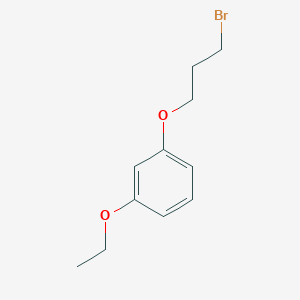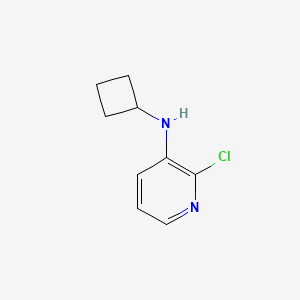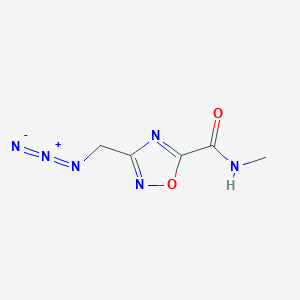
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide
Overview
Description
Azidomethyl compounds are generally used in the field of chemistry for various purposes. For instance, azidomethyl nucleotides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of azidomethyl compounds often involves the use of azide groups. For example, in the synthesis of 5’-azide-modified ribonucleosides, a general strategy involves the use of PPh3 and CBr4, followed by NaN3 .Chemical Reactions Analysis
Azidomethyl compounds can participate in various chemical reactions. For example, azidomethyl nucleotides can be used in DNA sequencing by synthesis (SBS), where they act as reversible terminators .Scientific Research Applications
Synthesis Methods
Acid-Promoted Reactions : A novel method for synthesizing 1,2,4-oxadiazole-3-carboxamide, related to the compound , involves acid-promoted reactions of N-(cyanomethyl)amide with a nitrosation reagent. This process simplifies the synthesis and enhances yield (Du et al., 2021) (Du et al., 2021).
Microwave-Assisted Synthesis : Microwave-assisted methods have been used for the synthesis of novel 1,2,4-oxadiazol-5-ylmethyl-1,2,3-triazoles, a class of compounds closely related to the one , which indicates a potential for efficient and rapid synthesis (Dürüst & Karakuş, 2017) (Dürüst & Karakuş, 2017).
Pharmacological Applications
Anti-Protozoal Activity : Dürüst et al. (2012) synthesized novel oxadiazolyl pyrrolo triazole diones, a class similar to the compound , and investigated their in vitro anti-protozoal and cytotoxic activities (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Potential Antiviral Activity : Pratap and Yarovenko (2000) examined the antiviral activity of a compound closely related to 3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide, although the specific compound they studied did not exhibit significant activity against certain viruses (Pratap & Yarovenko, 2000).
Structural and Chemical Properties
- Crystal Structure Analysis : The crystal and molecular structures of related compounds, such as 4,4-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and carboxamide, have been analyzed to understand their physical and chemical properties (Willer, Storey, Deschamps, & Frisch, 2013) (Willer et al., 2013).
Energetic Material Applications
- Insensitive Energetic Materials : Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, similar to the compound , have been synthesized and investigated for their potential as insensitive energetic materials, indicating possible applications in materials science (Yu et al., 2017) (Yu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c1-7-4(12)5-9-3(10-13-5)2-8-11-6/h2H2,1H3,(H,7,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGYNJNDMJQRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC(=NO1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azidomethyl)-N-methyl-1,2,4-oxadiazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-bromo-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B1443441.png)
![2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B1443444.png)
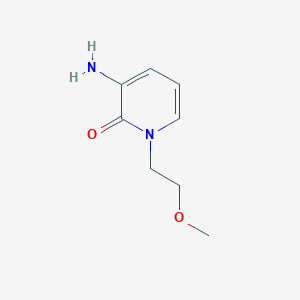
![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)
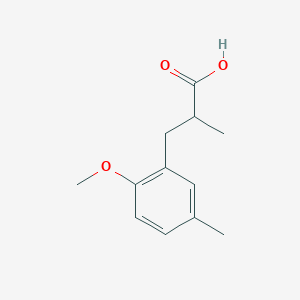



![Ethyl 2-[methyl(3-nitropyridin-4-yl)amino]acetate](/img/structure/B1443455.png)
